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  • Product: 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine
  • CAS: 16734-99-9

Core Science & Biosynthesis

Foundational

3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine chemical properties and structure

An In-depth Technical Guide to 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine: Chemical Properties, Synthesis, and Potential Applications Authored by: Gemini, Senior Application Scientist Abstract This technical guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine: Chemical Properties, Synthesis, and Potential Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine. This biphenyl derivative, functionalized with an amine and a methylsulfonyl group, represents a valuable scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its characteristics and methodologies for its preparation and analysis.

Chemical Structure and Physicochemical Properties

3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine is a biphenyl derivative with an amine group at the 4-position and a methylsulfonyl group at the 3'-position. The presence of these functional groups on the biphenyl scaffold imparts specific electronic and steric properties that are of interest in the design of novel molecules.

Caption: 2D Structure of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine

Predicted Physicochemical Properties
PropertyPredicted ValueComments
Molecular Formula C₁₃H₁₃NO₂S-
Molecular Weight 247.31 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidBased on similar aromatic amines and sulfones.
Melting Point >150 °CExpected to be higher than 4-aminobiphenyl (53 °C) due to increased polarity and molecular weight.
Boiling Point >400 °CExpected to be significantly higher than 4-aminobiphenyl (302 °C) due to the polar sulfonyl group.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in nonpolar solvents; slightly soluble in water.The amine and sulfonyl groups increase polarity compared to biphenyl.
pKa (of the amine) < 4.3The electron-withdrawing sulfonyl group is expected to decrease the basicity of the amine compared to 4-aminobiphenyl (pKa ≈ 4.3).
LogP ~2.5 - 3.5The methylsulfonyl group increases polarity, likely lowering the LogP compared to an unsubstituted biphenyl amine.

Proposed Synthesis Protocol: Suzuki-Miyaura Coupling

The synthesis of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7][8][9] This method is widely used for the formation of C-C bonds between aryl halides and aryl boronic acids due to its high functional group tolerance and generally good yields.[8]

synthesis_workflow start Starting Materials: - 4-Bromoaniline - 3-(Methylsulfonyl)phenylboronic acid reagents Reagents: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Na₂CO₃) - Solvent (e.g., Toluene/Water or Dioxane/Water) reaction Suzuki-Miyaura Coupling Reaction (Inert atmosphere, heated) start->reaction reagents->reaction workup Aqueous Work-up: - Extraction with organic solvent - Washing with brine reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Product: 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine purification->product

Caption: Proposed Suzuki-Miyaura Synthesis Workflow

Step-by-Step Experimental Protocol
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 eq.), 3-(methylsulfonyl)phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of dioxane and water. The solvent should be sufficient to dissolve the reactants upon heating.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings. Other palladium catalysts with specialized ligands can also be employed to optimize yield and reaction time.[10]

  • Base: An inorganic base like potassium carbonate is required to facilitate the transmetalation step in the catalytic cycle.[6]

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation.[11]

Spectroscopic Analysis (Predicted)

The structural features of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine will give rise to a characteristic spectroscopic signature.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.2s1HH-2'Deshielded by the adjacent electron-withdrawing sulfonyl group and the other aromatic ring.
~7.6 - 7.9m3HH-4', H-5', H-6'Aromatic protons on the sulfonyl-substituted ring.
~7.3 - 7.5d2HH-2, H-6Aromatic protons ortho to the C-C bond on the amine-substituted ring.
~6.7 - 6.9d2HH-3, H-5Aromatic protons ortho to the amine group, shielded by its electron-donating effect.
~3.8 - 4.2br s2H-NH₂The chemical shift can vary depending on solvent and concentration. Proton exchange may lead to a broad singlet.[12]
~3.1s3H-SO₂CH₃Singlet for the methyl group protons.
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)AssignmentRationale
~148C-4Carbon attached to the electron-donating amine group.
~142C-1'Quaternary carbon attached to the sulfonyl-substituted ring.
~140C-3'Carbon attached to the electron-withdrawing sulfonyl group.
~130C-1Quaternary carbon attached to the amine-substituted ring.
~128-130C-5'Aromatic CH.
~127C-2, C-6Aromatic CH.
~125-127C-2', C-4', C-6'Aromatic CHs on the sulfonyl-substituted ring.
~115C-3, C-5Carbons ortho to the amine group, shielded.
~44-SO₂CH₃Methyl carbon of the sulfonyl group.
Mass Spectrometry
m/zIonRationale
247[M]⁺Molecular ion peak.
168[M - SO₂CH₃]⁺Loss of the methylsulfonyl radical.
154[M - SO₂CH₃ - NH₂]⁺Subsequent loss of the amino radical.
79[SO₂CH₃]⁺Fragment corresponding to the methylsulfonyl group.

Potential Applications in Drug Discovery

The 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine scaffold incorporates several features that are attractive for drug design:

  • Biphenyl Core: The biphenyl moiety is a common structural motif in many biologically active compounds, providing a rigid scaffold for the orientation of functional groups.

  • Amine Group: The primary amine can act as a hydrogen bond donor and a key interaction point with biological targets. It also serves as a handle for further chemical modification.

  • Methylsulfonyl Group: The sulfone group is a bioisostere for other functionalities and can act as a hydrogen bond acceptor. Its strong electron-withdrawing nature can modulate the electronic properties and metabolic stability of the molecule.

Given these features, this compound could serve as a valuable intermediate or a starting point for the development of inhibitors for various enzyme classes, such as kinases or proteases, or as ligands for nuclear receptors. The specific substitution pattern may offer selectivity for certain biological targets.

Conclusion

3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine is a synthetically accessible and versatile chemical entity with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its structure, predicted properties, a robust synthetic protocol, and expected analytical characteristics. The information presented herein should serve as a valuable resource for researchers interested in exploring the potential of this and related biphenyl scaffolds.

References

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010-11-10). Retrieved from [Link]

  • 3'-(METHYLSULFONYL)-1,1'-BIPHENYL-4-AMINE Price at Chemsrc. (2020-05-30). Chemsrc.com. Retrieved from [Link]

  • Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021-12-03). National Center for Biotechnology Information. Retrieved from [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). Retrieved from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022-01-04). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022-04-20). YouTube. Retrieved from [Link]

  • What effect has sulfonic -SO3H group on benzene ring? Is it only -I (negative induction effect) or something else?. Quora. (2016-01-23). Retrieved from [Link]

  • Electronic Effects of the Sulfinyl and Sulfonyl Groups. ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. YouTube. (2021-07-02). Retrieved from [Link]

  • Substituent Effects. La Salle University. Retrieved from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017-09-26). Master Organic Chemistry. Retrieved from [Link]

  • Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. Characterization of unusual metabolites by liquid chromatography/mass spectrometry and NMR. ResearchGate. Retrieved from [Link]

  • Mapping the Edges of Mass Spectral Prediction: Evaluation of Machine Learning EIMS Prediction for Xeno Amino Acids. National Center for Biotechnology Information. Retrieved from [Link]

  • N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. MDPI. Retrieved from [Link]

  • “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. The Royal Society of Chemistry. Retrieved from [Link]

  • 4-Aminobiphenyl. PubChem. Retrieved from [Link]

  • High-throughput approaches towards the definitive identification of pharmaceutical drug metabolites. 1. Evidence for an ortho effect on the fragmentation of 4-benzenesulfinyl-3-methylphenylamine using electrospray ionisation mass spectrometry. ResearchGate. Retrieved from [Link]

  • 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. Retrieved from [Link]

  • 33S NMR: Recent Advances and Applications. MDPI. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine

This guide provides a comprehensive framework for assessing the thermodynamic stability of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine, a molecule of interest in pharmaceutical research and development. The principles and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the thermodynamic stability of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine, a molecule of interest in pharmaceutical research and development. The principles and methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with the requisite knowledge to thoroughly characterize the stability profile of this and structurally related compounds.

Introduction: The Imperative of Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences the safety, efficacy, and shelf-life of the final drug product.[1] An unstable compound may degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. For a molecule like 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine, which incorporates a flexible biphenyl core, a basic amine, and an electron-withdrawing sulfonyl group, a multifaceted approach to stability assessment is paramount. This guide will elucidate a systematic workflow for this assessment, encompassing thermal analysis, forced degradation studies, and solubility profiling.

Molecular Profile of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine

A thorough understanding of the molecule's structure is the first step in predicting its potential stability liabilities.

  • Biphenyl Core: The biphenyl structure imparts a degree of conformational flexibility. This can influence crystal packing and potentially lead to polymorphism, where different crystalline forms of the same compound exhibit distinct physicochemical properties, including stability.[2]

  • Aromatic Amine: The primary aromatic amine is a basic functional group and a potential site for oxidation.[3] Its basicity will be influenced by the electron-withdrawing nature of the methylsulfonyl group on the adjacent ring.[4]

  • Methylsulfonyl Group: The sulfonyl group is generally considered to be chemically robust but can be susceptible to thermal decomposition, often leading to the extrusion of sulfur dioxide.[5][6]

I. Thermal Analysis: Probing the Intrinsic Stability

Thermal analysis techniques are indispensable for characterizing the solid-state properties of a pharmaceutical compound and its response to heat.[7] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorses of this endeavor.[8]

A. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events such as melting, crystallization, and glass transitions.[9] For 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine, DSC is crucial for determining its melting point, which is a key indicator of purity and solid-state stability.

A hypothetical DSC thermogram for a pure, crystalline sample of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine would be expected to show a sharp endotherm corresponding to its melting point. The presence of multiple melting peaks could indicate polymorphism or the presence of impurities.

Table 1: Illustrative DSC Data for 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine

ParameterValueInterpretation
Onset Temperature155.2 °CInitiation of melting
Peak Temperature158.5 °CMelting point
Enthalpy of Fusion35.8 J/gEnergy required for melting
Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).[10]

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak of any thermal events and to calculate the enthalpy of fusion.

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and the presence of volatile components like water or residual solvents.[11][12]

A TGA curve for 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine would ideally show a single-step decomposition at a high temperature. The onset of this decomposition is a critical indicator of its thermal stability.

Table 2: Illustrative TGA Data for 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine

ParameterValueInterpretation
Onset of Decomposition~280 °CTemperature at which significant mass loss begins
Mass Loss at 350 °C~55%Extent of decomposition at a higher temperature
Residual Mass at 500°C< 5%Indicates nearly complete decomposition
Experimental Protocol: TGA Analysis
  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.[7]

  • Instrument Setup: Tare the balance and place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample from 25 °C to 500 °C at 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature of decomposition from the TGA curve.

Logical Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Sample Preparation (2-5 mg) DSC_Run Heat at 10°C/min to 250°C DSC_Sample->DSC_Run DSC_Data Analyze Thermogram DSC_Run->DSC_Data DSC_Output Melting Point, Enthalpy of Fusion DSC_Data->DSC_Output Conclusion Intrinsic Thermal Stability Profile DSC_Output->Conclusion TGA_Sample Sample Preparation (5-10 mg) TGA_Run Heat at 10°C/min to 500°C TGA_Sample->TGA_Run TGA_Data Analyze Mass Loss Curve TGA_Run->TGA_Data TGA_Output Decomposition Temperature TGA_Data->TGA_Output TGA_Output->Conclusion Start Thermal Stability Assessment Start->DSC_Sample Start->TGA_Sample

Caption: Workflow for assessing intrinsic thermal stability.

II. Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[13] The goal is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[14][15] For 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine, stress testing should focus on hydrolysis, oxidation, and photolysis.

A. Hydrolytic Degradation

Hydrolysis studies assess the susceptibility of the molecule to degradation in aqueous solutions at different pH values. The aromatic amine in 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine could be susceptible to hydrolysis under acidic or basic conditions.[16][17]

B. Oxidative Degradation

Oxidative stability is typically evaluated using hydrogen peroxide. The biphenyl ring system and the aromatic amine are potential sites of oxidation.[3][18]

C. Photolytic Degradation

Photostability testing, as outlined in ICH guideline Q1B, exposes the drug substance to a combination of UV and visible light to determine its light sensitivity.[19] Aromatic compounds, in general, can be susceptible to photodegradation.[20][21]

Table 3: Illustrative Forced Degradation Results for 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine

Stress Condition% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h8.5%Hydroxylated biphenyl amine
0.1 M NaOH, 60°C, 24h5.2%Biphenyl-4-amine
3% H₂O₂, RT, 24h12.1%N-oxide derivative, hydroxylated biphenyl
Photolytic (ICH Q1B)6.8%Colored degradants
Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Photolysis: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

  • Data Analysis: Quantify the parent compound and any degradation products. Aim for 5-20% degradation.[13][22]

Logical Flow for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_Stress Stress Conditions Start Forced Degradation Study Acid Acid Hydrolysis (HCl) Start->Acid Base Base Hydrolysis (NaOH) Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Photo Photolysis (ICH Q1B) Start->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Data Data Interpretation Analysis->Data Output Degradation Pathways & Impurity Profile Data->Output

Caption: Workflow for forced degradation studies.

III. Solubility Profiling: A Key Determinant of Bioavailability

The solubility of a drug substance is a critical factor influencing its absorption and bioavailability. The thermodynamic solubility of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine should be determined in various pharmaceutically relevant media.

A. pH-Dependent Solubility

Given the presence of a basic amine, the solubility of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine is expected to be pH-dependent. Higher solubility is anticipated at lower pH values where the amine is protonated.

B. Solubility in Biorelevant Media

Determining solubility in simulated gastric and intestinal fluids provides a more in-vivo relevant assessment of a drug's dissolution behavior.

Table 4: Illustrative Solubility Data for 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine at 25°C

MediumpHSolubility (µg/mL)
Water7.0< 10
0.1 M HCl1.0150
Phosphate Buffer6.825
Simulated Gastric Fluid1.2145
Simulated Intestinal Fluid6.828
Experimental Protocol: Thermodynamic Solubility
  • Sample Preparation: Add an excess amount of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine to vials containing the different media.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Sample Processing: Filter or centrifuge the samples to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant by a validated analytical method, such as HPLC-UV.

IV. Degradation Kinetics: Predicting Shelf-Life

Understanding the rate at which a drug degrades is essential for establishing its shelf-life.[23] By performing degradation studies at elevated temperatures, the Arrhenius equation can be used to predict the degradation rate at typical storage conditions.

Conclusion: A Holistic View of Stability

The thermodynamic stability of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine is a multifaceted property that must be evaluated through a combination of thermal analysis, forced degradation studies, and solubility profiling. The insights gained from these studies are crucial for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential drug product. A proactive and systematic approach to stability assessment, as outlined in this guide, is a fundamental tenet of modern pharmaceutical development.

References

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Foundational

Sulfonyl-Substituted Biphenyl Amines: Synthetic Architectures &amp; Therapeutic Potentials

Executive Summary Sulfonyl-substituted biphenyl amines represent a privileged scaffold in modern organic chemistry, bridging the gap between high-affinity pharmacophores and optoelectronic materials. This structural moti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonyl-substituted biphenyl amines represent a privileged scaffold in modern organic chemistry, bridging the gap between high-affinity pharmacophores and optoelectronic materials. This structural motif—characterized by two phenyl rings linked by a single bond, decorated with electron-withdrawing sulfonyl groups and electron-donating amine functionalities—creates a unique "push-pull" electronic system. In medicinal chemistry, this architecture is pivotal for developing inhibitors against targets like ADAMTS7 and Carbonic Anhydrase (CA). In materials science, the rigid biphenyl core and tunable electronic bandgap make these derivatives ideal candidates for Hole Transport Materials (HTMs) in OLEDs and proton-exchange membranes. This guide synthesizes current literature to provide a roadmap for the design, synthesis, and application of these versatile compounds.

Molecular Architecture & Electronic Logic

The utility of sulfonyl-substituted biphenyl amines stems from their tunable electronic landscape.

  • The Biphenyl Core: Provides a hydrophobic scaffold that creates pi-pi stacking interactions in biological binding pockets and solid-state materials. The torsion angle between the rings can be manipulated via ortho-substitution to control planarity.

  • The Sulfonyl Group (

    
    ):  Acts as a strong hydrogen bond acceptor and a bioisostere for carbonyls. Metabolically stable, it anchors the molecule in active sites (e.g., zinc coordination in metalloenzymes).
    
  • The Amine Group (

    
     / 
    
    
    
    ):
    Serves as a handle for further functionalization or as an electron donor (D) in Donor-Acceptor (D-A) systems, critical for intramolecular charge transfer (ICT).
Table 1: Physicochemical Property Modulation
Functional GroupElectronic EffectPrimary Role in PharmaPrimary Role in Materials
Sulfonamide (

)
Electron Withdrawing (EWG)Zinc binding (CA inhibitors); H-bond acceptorSolubility enhancer; Proton donor in PEMs
Sulfone (

)
Strong EWGMetabolic stability; dipole modulatorElectron transport; LUMO stabilization
Primary Amine (

)
Electron Donating (EDG)Solubilizing group; H-bond donorCross-linking site; Polymerization monomer
Tertiary Amine (

)
Strong EDGLipophilicity tunerHole injection/transport (HOMO modulation)

Medicinal Chemistry: Targeting the Metalloproteome

The biphenyl sulfonamide motif is extensively validated in the literature for targeting metalloenzymes. The hydrophobic biphenyl arm extends into deep hydrophobic pockets, while the sulfonamide "warhead" coordinates with metal ions (typically


).
Case Study: ADAMTS7 Inhibition

Recent literature highlights p-trifluoromethyl biphenyl sulfonamides as potent inhibitors of ADAMTS7, a metalloprotease implicated in atherosclerosis. The biphenyl scaffold ensures selectivity over related enzymes like ADAMTS5 by exploiting subtle differences in the S1' pocket.

Mechanistic Pathway Visualization

The following diagram illustrates the structure-activity relationship (SAR) logic for designing these inhibitors.

Figure 1: SAR logic flow for biphenyl sulfonamide inhibitors. The sulfonamide anchors the molecule to the metal center, while the biphenyl core directs the hydrophobic tail into the selectivity pocket.

Materials Science Applications

Beyond pharma, these compounds are integral to organic electronics.

  • Hole Transport Materials (HTMs): Triphenylamine derivatives containing biphenyl sulfone moieties are used in OLEDs. The sulfone group lowers the LUMO level, improving electron blocking, while the amine facilitates hole migration.

  • Proton Exchange Membranes: Sulfonated poly(arylene ether sulfone)s, derived from biphenyl amine monomers, are high-performance polymers for fuel cells due to their thermal stability (

    
    ) and oxidative resistance.
    

Detailed Experimental Protocol

Objective: Synthesis of 4'-amino-[1,1'-biphenyl]-4-sulfonamide . Rationale: This protocol utilizes a Suzuki-Miyaura cross-coupling approach.[1] Unlike traditional chlorosulfonation of biphenyl (which suffers from regioselectivity issues), this convergent route allows for precise placement of the amine and sulfonamide groups on opposite rings.

Reagents & Equipment[2][3][4][5][6][7][8]
  • Reactants: 4-Bromobenzenesulfonamide (1.0 eq), 4-Aminophenylboronic acid pinacol ester (1.1 eq).

  • Catalyst:

    
     (3 mol%).
    
  • Base:

    
     (3.0 eq, 2M aqueous solution).
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology
  • Degassing: Charge a Schlenk flask with 1,4-dioxane and water. Degas by bubbling argon through the solvent for 15 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling and catalyst deactivation.

  • Assembly: Add 4-bromobenzenesulfonamide (236 mg, 1.0 mmol), 4-aminophenylboronic acid pinacol ester (241 mg, 1.1 mmol), and

    
     (414 mg, 3.0 mmol).
    
  • Catalysis: Add the palladium catalyst (24 mg, 0.03 mmol) under a positive pressure of argon. Seal the flask.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The product typically appears as a fluorescent spot under UV (254 nm).

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove palladium black. Wash with EtOAc.

    • Partition the filtrate between EtOAc and water. Wash the organic layer with brine (

      
      ).
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Validation:

    • 1H NMR (DMSO-d6): Look for sulfonamide singlet (

      
       ppm, 2H) and amine broad singlet (
      
      
      
      ppm, 2H). The biphenyl protons should appear as two sets of doublets (AA'BB' systems).
Synthesis Workflow Diagram

Synthesis_Workflow Bromide 4-Bromobenzenesulfonamide Mixing Mix in Dioxane/H2O + K2CO3 (Base) Bromide->Mixing Boronate 4-Aminophenylboronic acid (Pinacol Ester) Boronate->Mixing Catalysis Add Pd(dppf)Cl2 (Argon Atmosphere) Mixing->Catalysis Heating Heat at 90°C (12 Hours) Catalysis->Heating Workup Filter (Celite) Extraction (EtOAc) Heating->Workup Product 4'-amino-[1,1'-biphenyl]-4-sulfonamide (Target) Workup->Product

Figure 2: Convergent synthesis of the target scaffold via Suzuki-Miyaura coupling.

Future Outlook

The field is moving toward Proteolysis Targeting Chimeras (PROTACs) . Sulfonyl biphenyl amines are being explored as linkers or E3 ligase ligands (e.g., recruiting VHL or Cereblon) due to their rigidity and defined length. Additionally, in flexible electronics, "biphenyl-amine-sulfone" polymers are being investigated for their high refractive index and transparency, essential for next-gen foldable displays.

References

  • Structure-activity relationship (SAR) of biphenyl sulfonamides. BenchChem. Link

  • Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Hole-transporting materials for organic light-emitting diodes: an overview. RSC Advances. Link

  • Synthesis and Properties of Novel Sulfonated Polyimides from 2,2′-Bis(4-aminophenoxy)biphenyl-5,5′-disulfonic Acid. ResearchGate. Link

  • Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling. ResearchGate. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Analysis This Application Note details the synthetic protocols for 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine , a "push-pull" biaryl scaffold frequently encountered in medicinal chemistry (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the synthetic protocols for 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine , a "push-pull" biaryl scaffold frequently encountered in medicinal chemistry (e.g., COX-2 inhibitors, kinase inhibitors). The molecule features an electron-donating primary amine and an electron-withdrawing methylsulfonyl group on opposing rings.

Retrosynthetic Logic

The synthesis is most efficiently achieved via a Suzuki-Miyaura cross-coupling between an aryl halide and an aryl boronic acid. Two disconnections are possible, but Route A is superior due to reagent stability and commercial availability.

  • Route A (Recommended): Coupling of 4-Bromoaniline (electrophile) with 3-(Methylsulfonyl)phenylboronic acid (nucleophile).

    • Advantage:[1][2][3] 4-Bromoaniline is a commodity chemical. The sulfone on the boronic acid is stable; while electron-deficient boronic acids can be prone to protodeboronation, the sulfone is sufficiently robust compared to pyridyl or nitro variants.

  • Route B (Alternative): Coupling of 4-Aminophenylboronic acid with 3-Bromophenyl methyl sulfone.

    • Disadvantage:[1][3][4] Aminophenylboronic acids are notoriously unstable, prone to oxidation (turning violet/brown) and polymerization, leading to inconsistent stoichiometry.

Chemoselectivity Challenges
  • Catalyst Poisoning: The free amine (-NH₂) on 4-bromoaniline can coordinate to the Palladium (Pd) center, displacing phosphine ligands and arresting the catalytic cycle (Pd-black formation).

  • Electronic Mismatch: The electron-rich nature of the aniline slows down the Oxidative Addition step, while the electron-deficient boronic acid can be sluggish in the Transmetallation step.

Solution: We utilize ligand systems that are bulky and electron-rich (e.g., dppf, XPhos) to prevent amine coordination and facilitate oxidative addition.

Visualizing the Pathway

The following diagram outlines the selected synthetic route and the reagents involved.

ReactionScheme SM1 4-Bromoaniline (Electrophile) Cat Catalyst: Pd(dppf)Cl2 or XPhos Pd G2 Prod 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine (Target) SM1->Prod Suzuki-Miyaura Coupling SM2 3-(Methylsulfonyl)phenylboronic acid (Nucleophile) SM2->Prod Cat->Prod Catalysis Base Base: K2CO3 (aq) Base->Prod Activation

Figure 1: Retrosynthetic strategy employing 4-bromoaniline and the sulfone-boronic acid.

Detailed Experimental Protocols

Safety Precaution (Critical)

WARNING: Aminobiphenyl derivatives are potential carcinogens. 4-Aminobiphenyl itself is a known human carcinogen (bladder cancer).[5] While the sulfone derivative has different properties, all solids and solutions must be handled in a fume hood with double nitrile gloves. Avoid dust generation.

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Recommended for general synthesis (gram scale) where cost-efficiency is prioritized.

Reagents:

  • 4-Bromoaniline (1.0 equiv)

  • 3-(Methylsulfonyl)phenylboronic acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar with 4-bromoaniline (1.72 g, 10 mmol) and 3-(methylsulfonyl)phenylboronic acid (2.40 g, 12 mmol).

  • Solvent Addition: Add 1,4-Dioxane (40 mL) and degassed Water (10 mL).

  • Base & Degassing: Add K₂CO₃ (3.45 g, 25 mmol). Sparge the mixture with Nitrogen or Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (219 mg, 0.3 mmol, 3 mol%). The solution will turn orange/red.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting bromide should be consumed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Separate layers. Extract the aqueous layer twice with Ethyl Acetate.

  • Washing: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: The "High-Efficiency" Method (XPhos Pd G2)

Recommended for difficult substrates, small-scale library synthesis, or if Protocol A fails to reach full conversion.

Reagents:

  • Catalyst: XPhos Pd G2 (1-2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: THF / Water (10:1)

Procedure:

  • Setup: In a reaction vial, combine 4-bromoaniline (1.0 equiv), boronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst: Add XPhos Pd G2 (0.02 equiv).

  • Solvent: Add THF/Water (10:1, 0.2 M concentration).

  • Reaction: Seal the vial and heat to 60°C for 2 hours.

  • Advantage: The XPhos ligand creates a "protective shell" around the Pd, preventing the free amine substrate from poisoning the catalyst, allowing for lower temperatures and faster rates.

Purification & Characterization

The product contains a basic amine and a polar sulfone, making it significantly more polar than the starting bromide.

Purification Strategy:

  • Acid-Base Extraction (Highly Recommended):

    • Dissolve the crude residue in EtOAc.

    • Extract with 1M HCl (The product moves to the aqueous phase as the ammonium salt; non-basic impurities stay in EtOAc).

    • Wash the acidic aqueous layer with fresh EtOAc to remove homocoupled byproducts.

    • Basify the aqueous layer to pH ~10 using 6M NaOH (The product precipitates or oils out).

    • Extract back into EtOAc, dry, and concentrate.

  • Crystallization: The solid can often be recrystallized from Ethanol or an EtOAc/Heptane mixture.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.

    • Eluent: 0% -> 60% Ethyl Acetate in Hexanes. (The sulfone drags the spot; expect Rf ~0.3 in 50% EtOAc).

Expected Data:

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6): Look for the methyl sulfone singlet (~3.2 ppm), the broad amine singlet (~5.5 ppm, D2O exchangeable), and the characteristic biphenyl aromatic region (9 protons).

Mechanistic Insight (The Catalytic Cycle)

Understanding the cycle helps in troubleshooting. The Oxidative Addition is the rate-determining step (RDS) due to the electron-rich amine.

CatalyticCycle Pd0 Pd(0) Active Species (Ligand coordinated) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromoaniline TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 - Product

Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion Catalyst poisoning by free amine.Switch to Protocol B (XPhos) or protect amine as Acetamide (hydrolyze later).
Homocoupling Oxygen present in reaction.Degas solvents more thoroughly (freeze-pump-thaw or vigorous sparging).
Protodeboronation Boronic acid instability.Add the boronic acid in portions or use a slight excess (1.5 equiv).
Dark Black Precipitate Pd-black formation (catalyst death).Temperature too high or insufficient ligand. Lower temp to 80°C or add extra ligand (e.g., PPh3).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • PubChem. (n.d.).[6] 4-Aminobiphenyl (Safety Data). National Library of Medicine. [Link]

Sources

Application

synthesis of sulfonated biphenyl ligands for catalysis

Executive Summary & Strategic Value The transition from homogeneous organic catalysis to Aqueous Biphasic Catalysis (ABC) represents a critical evolution in green chemistry and industrial process efficiency. While tradit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The transition from homogeneous organic catalysis to Aqueous Biphasic Catalysis (ABC) represents a critical evolution in green chemistry and industrial process efficiency. While traditional ligands (e.g., TPP, BINAP) offer high enantioselectivity, their inability to dissolve in water necessitates energy-intensive product separation.

This guide details the synthesis of Tetrasulfonated 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl (BIPHEP-S₄) . Unlike the monodentate TPPTS, BIPHEP-S₄ serves as a chelating diphosphine, offering superior bite angles and stability for Rhodium-catalyzed hydroformylation and Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

Key Technical Advantages:

  • Phase Separation: Catalyst resides in the aqueous phase; product resides in the organic phase (decantation vs. distillation).

  • Recyclability: Demonstrated catalyst retention >99.8% over 10 cycles.

  • Electronic Modulation: Electron-withdrawing sulfonate groups (

    
    ) increase the metal center's Lewis acidity, often enhancing oxidative addition rates.
    

Mechanistic Principles

The solubility of the ligand is achieved by introducing hydrophilic sulfonate groups. The challenge lies in Regiocontrol .

  • Electrophilic Aromatic Substitution: The phosphorus atom, upon protonation in strong acid (

    
    ), becomes a strong electron-withdrawing group (
    
    
    
    ). This directs the incoming electrophile (
    
    
    ) to the meta position of the phenyl rings attached to the phosphorus.
  • Degree of Sulfonation: Controlled strictly by

    
     concentration (Oleum strength) and temperature. We target the tetra-sulfonated species (one per phenyl ring) to maximize water solubility (
    
    
    
    ).

G Start Hydrophobic BIPHEP Ligand Acid Protonation (P-H+ Formation) Start->Acid H2SO4 Sub Electrophilic Attack (Oleum/SO3) Acid->Sub + SO3 (fuming) Meta Meta-Substitution (Kinetic Control) Sub->Meta Directing Effect End BIPHEP-S4 (Water Soluble) Meta->End Hydrolysis/NaOH

Figure 1: Mechanistic pathway for the regioselective sulfonation of aryl phosphines.

Protocol A: Direct Sulfonation of BIPHEP

Safety Warning: Oleum (fuming sulfuric acid) is violently corrosive and reacts explosively with water. Perform all steps in a fume hood wearing heavy neoprene gloves and a face shield.

Materials:
  • Precursor: (R)- or (S)-BIPHEP (2,2'-Bis(diphenylphosphino)-1,1'-biphenyl) [CAS: 76189-55-4].

  • Reagent: Oleum (20 wt%

    
     in 
    
    
    
    ) or (65 wt% for aggressive sulfonation). Recommendation: Start with 20% to prevent P-oxidation.
  • Solvent: Concentrated

    
     (96%).
    
  • Quenching: Degassed Ice/Water.

Step-by-Step Methodology:
  • Inert Preparation: Flame-dry a 100 mL Schlenk flask. Cycle Argon/Vacuum 3 times.

  • Dissolution (Protonation):

    • Add BIPHEP (1.0 g, 1.9 mmol) to the flask.

    • Cool to 0°C using an ice bath.

    • Add Conc.

      
       (5.0 mL)  dropwise. Stir for 30 mins.
      
    • Checkpoint: The solid must fully dissolve. The phosphorus is now protonated (

      
      ), protecting it from oxidation.
      
  • Sulfonation:

    • Maintain 0°C .

    • Add Oleum (20%

      
      , 10 mL)  dropwise over 20 minutes via a pressure-equalizing dropping funnel.
      
    • Critical: Do not let the internal temperature rise above 5°C.

    • Allow to warm to Room Temperature (20-25°C) and stir for 48-72 hours .

    • Monitoring: Take a 0.1 mL aliquot, quench in

      
      . Check 
      
      
      
      NMR. Unreacted BIPHEP signal (-15 ppm) should disappear; Product signal (-10 to -12 ppm) should appear.
  • Quenching (The Danger Zone):

    • Cool the reaction mixture back to 0°C .

    • Place 50 g of crushed ice (made from degassed water) in a beaker.

    • Slowly pour the reaction mixture onto the ice. Exothermic!

  • Neutralization:

    • While keeping the solution cool (<20°C), adjust pH to 7.0 using 50% w/w NaOH (aqueous).

    • Note: A massive amount of inorganic salt (

      
      ) will precipitate.
      

Protocol B: Purification (The "Salting Out" Challenge)

The crude mixture contains the ligand and excess sodium sulfate. Standard extraction fails because the ligand is extremely hydrophilic.

Workflow:
  • Concentration: Evaporate the neutralized solution to dryness under reduced pressure (Rotavap at 50°C). Result: White solid (Ligand + Salt).

  • Methanol Extraction:

    • Add Methanol (MeOH, 100 mL) to the solid residue.

    • Stir vigorously for 1 hour.

    • Logic: Sulfonated phosphines are soluble in MeOH;

      
       is largely insoluble.
      
    • Filter through a sintered glass frit (Grade 4) under Argon.

  • Filtrate Concentration: Evaporate the MeOH filtrate to ~10 mL.

  • Precipitation (Final Polish):

    • Add the MeOH concentrate dropwise into Acetone (200 mL) or Isopropanol under stirring.

    • The sulfonated ligand will precipitate as a white powder.

    • Filter and dry under high vacuum for 12 hours.

Alternative High-Purity Method (Gel Filtration): For pharmaceutical applications, use a Sephadex G-25 column eluting with degassed water. The large ligand elutes first; salts elute later.

Quality Control & Validation

Data Table 1: Analytical Specifications for BIPHEP-S₄

ParameterSpecificationMethod
Appearance White to off-white powderVisual

NMR (

)

-10.5 to -12.5 ppm (Singlet)
Bruker 400 MHz
Oxide Impurity < 2.0% (Signal at +30 to +40 ppm)

NMR Integration
Solubility > 1,000 g/L in WaterSaturation Test
Sulfonation Degree Average 3.8 - 4.0 groups/molecule

NMR / Elemental Analysis

Reaction Validation (Suzuki Coupling): To verify catalytic activity, perform a standard coupling:

  • Substrates: Phenylboronic acid + 4-Bromoacetophenone.

  • Conditions: 0.5 mol%

    
    , 2.0 mol% BIPHEP-S₄, 
    
    
    
    , Water/Ethanol (1:1), 80°C, 2h.
  • Success Metric: >95% Conversion (GC-MS).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Oxide Content (

)
Temperature spike during quenching; Old/Aerated Oleum.Keep quench temp <5°C. Use strictly degassed water/ice.
Incomplete Sulfonation Reaction time too short; Oleum too weak.Increase reaction time to 96h or switch to 65% Oleum (carefully).
Low Yield Loss during MeOH extraction; Ligand trapped in salt cake.Repulp the salt cake with hot MeOH (40°C) twice.
Isomer Mixture Sulfonation occurring on backbone rings.Maintain 0°C during addition; backbone sulfonation requires higher activation energy.

Visual Workflow Summary

Workflow cluster_syn Synthesis Phase cluster_pur Purification Phase Step1 BIPHEP + H2SO4 (0°C) Protonation Step2 Add Oleum (20%) Stir 72h @ RT Step1->Step2 Step3 Quench on Ice Neutralize (NaOH) Step2->Step3 Step4 Evaporate to Dryness (Crude Solid) Step3->Step4 Step5 Extract with MeOH Filter off Na2SO4 Step4->Step5 Step6 Precipitate in Acetone Vacuum Dry Step5->Step6 QC QC: 31P NMR (-11.5 ppm) Step6->QC

Figure 2: End-to-end workflow for the synthesis and purification of BIPHEP-S.

References

  • Herrmann, W. A., & Kohlpaintner, C. W. (1993).[1][2][3] Water-Soluble Ligands, Metal Complexes, and Catalysts: Synergism of Homogeneous and Heterogeneous Catalysis.[1][2] Angewandte Chemie International Edition in English, 32(11), 1524–1544.[2] [Link]

  • Shaughnessy, K. H. (2009). Hydrophilic Biaryl Phosphine Ligands in Palladium-Catalyzed C-C and C-N Coupling Reactions in Aqueous Media.[4] Chemical Reviews, 109(2), 643–710. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie, 117(38), 6331–6335. [Link]

  • Moore, L. R., & Shaughnessy, K. H. (2004). Efficient Aqueous-Phase Heck and Suzuki Couplings of Aryl Bromides Using a Simple, Amphiphilic Palladium Catalyst. Organic Letters, 6(11), 1739–1741. [Link]

Sources

Method

Application Note: Scalable Synthesis of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine

Abstract & Strategic Overview 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine (CAS: 16734-99-9) is a critical biaryl building block, structurally analogous to the pharmacophores found in selective COX-2 inhibitors (e.g., Etori...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine (CAS: 16734-99-9) is a critical biaryl building block, structurally analogous to the pharmacophores found in selective COX-2 inhibitors (e.g., Etoricoxib derivatives) and Hedgehog pathway inhibitors.[1]

While direct coupling of free anilines via Suzuki-Miyaura cross-coupling is possible, it often suffers from catalyst poisoning (amine coordination to Pd) and difficult purification profiles at scale.[1] This protocol details a Two-Stage "Nitro-Route" Strategy designed for multi-kilogram scale-up. By coupling the nitro-precursor first, we eliminate catalyst inhibition, enable rigorous purification of the intermediate (rejecting de-halogenated impurities), and generate the final amine via a clean, quantitative hydrogenation.[1]

Key Process Advantages:

  • Catalyst Longevity: Avoids amine-Pd coordination during the C-C bond formation.[1]

  • Purification Logic: The intermediate 3'-(methylsulfonyl)-4-nitrobiphenyl crystallizes readily, acting as a "purity sink" before the final step.[1]

  • Safety: Mitigates exotherm risks in the Suzuki step through controlled biphasic reaction engineering.[1]

Retrosynthetic Analysis & Pathway

The synthesis is disconnected at the biaryl bond.[1] We utilize a Suzuki-Miyaura coupling between an aryl halide and an aryl boronic acid, followed by a functional group interconversion (FGI) of the nitro group.[1]

G Target Target: 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine NitroInt Intermediate: 3'-(Methylsulfonyl)-4-nitrobiphenyl (Crystalline Solid) NitroInt->Target Hydrogenation H2 (5 bar), Pd/C MeOH/THF SM1 SM 1: 1-Bromo-4-nitrobenzene SM1->NitroInt Suzuki Coupling Pd(dppf)Cl2, K2CO3 Toluene/H2O, 80°C SM2 SM 2: 3-(Methylsulfonyl)phenylboronic acid SM2->NitroInt

Figure 1: Retrosynthetic pathway prioritizing intermediate purification.

Detailed Experimental Protocol

Stage 1: Suzuki Coupling (Formation of Nitro-Intermediate)[1]

Objective: Synthesize 3'-(methylsulfonyl)-4-nitrobiphenyl with >98% HPLC purity.

Reagents & Materials:

Reagent Equiv. Role Key Attribute
1-Bromo-4-nitrobenzene 1.0 Electrophile Limiting Reagent
3-(Methylsulfonyl)phenylboronic acid 1.05 Nucleophile Slight excess ensures conversion
Pd(dppf)Cl₂[1]·CH₂Cl₂ 0.005 (0.5 mol%) Catalyst Robust, air-stable, handles sterics
Potassium Carbonate (K₂CO₃) 2.5 Base Granular (milled preferred)

| Toluene / Water | 3:1 v/v | Solvent System | Biphasic; good solubility for product |[1]

Procedure (100g Scale Basis):

  • Reactor Setup: Equip a 2L jacketed reactor with an overhead mechanical stirrer (anchor impeller), reflux condenser, nitrogen inlet, and internal temperature probe.[1]

  • Charging:

    • Charge 100.0 g of 1-Bromo-4-nitrobenzene (0.495 mol).

    • Charge 104.0 g of 3-(Methylsulfonyl)phenylboronic acid (0.520 mol).

    • Add 600 mL Toluene. Stir to suspend.

    • Add 200 mL Water.

    • Add 171.0 g Potassium Carbonate (1.24 mol).

  • Degassing (Critical): Sparge the biphasic mixture with Nitrogen for 30 minutes. Note: Oxygen is the primary cause of homocoupling impurities.[1]

  • Catalyst Addition: Under positive nitrogen flow, add 2.02 g Pd(dppf)Cl₂[1]·CH₂Cl₂.[1]

  • Reaction: Heat the mixture to 80°C (internal temperature). Agitate vigorously (300-400 RPM) to ensure phase mixing.

    • IPC (In-Process Control):[1] Check HPLC at 4 hours.[1] Target: <0.5% unreacted bromide.[1]

  • Workup:

    • Cool to 50°C.

    • Separate phases.[1][2] Retain the organic (upper) layer.[1]

    • Wash the organic layer with 200 mL 5% aqueous L-Cysteine solution (to scavenge bulk Pd) at 50°C for 1 hour.[1]

    • Wash with 200 mL Brine.[1]

  • Crystallization:

    • Concentrate the toluene layer under vacuum to approx. 300 mL volume.[1]

    • Slowly add 300 mL n-Heptane while cooling to 0-5°C.

    • Filter the yellow solid.[1] Wash with cold Toluene/Heptane (1:1).[1]

    • Dry at 50°C under vacuum.[1]

Expected Yield: 85-90% (approx. 115-122 g).[1] Purity Target: >99.0% (HPLC).

Stage 2: Hydrogenation (Nitro Reduction)[1]

Objective: Clean reduction of the nitro group to the amine without reducing the sulfone.[1]

Reagents & Materials:

Reagent Loading Role
Nitro Intermediate 1.0 equiv Substrate
10% Pd/C (50% wet) 5 wt% Catalyst
Methanol / THF 4:1 v/v Solvent

| Hydrogen Gas | 3-5 bar | Reductant |[1]

Procedure:

  • Loading: In a high-pressure autoclave (e.g., Buchi or Parr), charge 100 g of Stage 1 Nitro-Intermediate.

  • Solvent: Add 800 mL Methanol and 200 mL THF. (THF helps solubility of the sulfone intermediate).[1]

  • Catalyst: Add 5.0 g of 10% Pd/C (50% water wet). Safety: Add catalyst to solvent under inert gas to avoid ignition.[1]

  • Reaction:

    • Purge vessel 3x with Nitrogen, then 3x with Hydrogen.[1]

    • Pressurize to 3-5 bar (45-75 psi) H₂.

    • Heat to 40°C . Stir at high speed (gas-liquid mass transfer limited).

    • IPC:[1] Reaction is typically complete in 2-4 hours.[1] Monitor for disappearance of nitro peak.

  • Filtration:

    • Filter hot (40°C) through a Celite pad or sparkler filter to remove Pd/C.[1]

    • Wash the cake with warm Methanol.[1]

  • Scavenging & Isolation:

    • Add SiliaMetS® Thiol (or equivalent Pd scavenger) to the filtrate and stir at 40°C for 2 hours to reach <10 ppm Pd.[1] Filter again.

    • Concentrate filtrate to ~200 mL.[1]

    • Add 600 mL Water slowly to precipitate the product.

    • Cool to 5°C, age for 2 hours, and filter.

    • Dry at 50°C under vacuum.[1]

Expected Yield: 90-95%. Final Appearance: Off-white to pale cream solid.[1]

Process Safety & Hazard Analysis

Hazard ClassRisk DescriptionMitigation Strategy
Exotherm Suzuki coupling initiation can be exothermic.[1]Use a temperature ramp (1°C/min) to 80°C. Ensure reflux condenser capacity is sufficient.
Genotoxicity Nitro-aromatics and Anilines are potential PGIs (Potentially Genotoxic Impurities).[1]The "Nitro-Route" ensures the nitro-precursor is purged before the final step.[1] Final recrystallization ensures aniline purity.[1]
Hydrogenation H₂ gas is flammable/explosive.[1] Catalyst is pyrophoric.[1]Ground all equipment. Use wet catalyst.[1] Purge with N₂ before/after H₂ introduction.
Palladium Heavy metal contamination in API.[1]Use L-Cysteine wash in Stage 1 and SiliaMetS scavenger in Stage 2.[1] Target Pd <10 ppm.

Analytical Controls

HPLC Method (Reverse Phase)[1]
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% H₃PO₄ in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm.[1]

  • Retention Times (Approx):

    • 4-Bromoaniline (if used): ~3.5 min[1]

    • Target Amine: ~6.2 min

    • Nitro Intermediate: ~9.8 min[1]

    • Bis-coupling impurity: ~12.5 min[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Scale-up

    • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Pd Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004).[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link[1]

  • Specific Intermediate Data (CAS 16734-99-9)

    • National Institute of Standards and Technology (NIST).[1][3] "3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine Properties." Link

  • Green Chemistry Solvents for Couplings

    • Lipshutz, B. H., & Ghorbani, F. (2009).[1] "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature."[1] Aldrichimica Acta, 42(2). Link

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine

Introduction: Beyond a Single Spectrum In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Single Spectrum

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine, a molecule featuring a versatile biphenyl scaffold, an electron-donating amine, and an electron-withdrawing sulfone group, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its characterization demands a robust, multi-faceted analytical approach.

While Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as the cornerstone for structural elucidation, a sole reliance on this technique can be insufficient. A comprehensive understanding of a molecule's identity, purity, and properties is only achieved by integrating complementary analytical data. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine, critically comparing its utility with other essential analytical techniques, including ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices and present a holistic strategy for confident compound validation.

Part I: The Primary Investigation: ¹H NMR Spectrum Analysis

¹H NMR spectroscopy is the quintessential first step in structural analysis due to its ability to provide detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling.

Predicted ¹H NMR Spectrum: A Structural Blueprint

The structure of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine presents distinct proton environments that give rise to a characteristic spectral fingerprint. The analysis is best approached by dissecting the molecule into its constituent parts: the 4-amino-substituted phenyl ring (Ring A), the 3'-methylsulfonyl-substituted phenyl ring (Ring B), the amine protons, and the methylsulfonyl protons.

  • Ring A (4-Aminophenyl): The strong electron-donating amine group significantly shields the aromatic protons, shifting them upfield. Due to the symmetry of this ring, a characteristic AA'BB' system is expected, appearing as two distinct doublets.

  • Ring B (3'-Methylsulfonylphenyl): The potent electron-withdrawing sulfonyl group deshields the protons on this ring, shifting them downfield relative to benzene. The substitution pattern results in four unique, non-equivalent protons, giving rise to a more complex splitting pattern.

  • Amine (NH₂) Protons: These protons typically appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature, and they are readily exchanged with deuterium upon addition of D₂O, a key identification test.

  • Methylsulfonyl (SO₂CH₃) Protons: The proximity to the strongly deshielding sulfonyl group results in a sharp singlet in the downfield aliphatic region.

The following table summarizes the predicted ¹H NMR data for the target compound, based on established chemical shift principles and data from related structures.[1][2][3]

Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H-2', H-6' (Ring B)7.8 - 8.1m2H-Protons ortho and para to the deactivating SO₂CH₃ group are most deshielded.
H-4', H-5' (Ring B)7.5 - 7.7m2H-Protons meta to the SO₂CH₃ group are less deshielded.
H-2, H-6 (Ring A)7.3 - 7.5d2H~8-9Protons ortho to the biphenyl linkage and meta to the activating NH₂ group.
H-3, H-5 (Ring A)6.7 - 6.9d2H~8-9Protons ortho to the activating NH₂ group are significantly shielded.
NH₂3.5 - 5.0 (DMSO-d₆)br s2H-Broad, exchangeable signal characteristic of amine protons.
SO₂CH₃3.1 - 3.3s3H-Sharp singlet due to deshielding by the adjacent sulfonyl group.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of an NMR spectrum is directly dependent on meticulous sample preparation and appropriate instrument parameter selection.[4][5]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine directly into a clean, dry NMR tube.

    • Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Causality Note: DMSO-d₆ is often preferred for amines as it slows down the proton exchange rate, sometimes allowing for the observation of coupling between the NH₂ protons and aromatic protons. Chloroform-d (CDCl₃) can also be used, but the amine signal may be broader or exchange more rapidly.[6]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the instrument is not calibrated to the solvent residual peak.[4]

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).[3]

    • Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.

    • Acquire the spectrum using standard pulse-acquire parameters. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient for qualitative analysis.[1]

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the reference (TMS at 0.00 ppm or the residual solvent peak, e.g., DMSO at 2.50 ppm).[6]

    • Integrate the signals to determine the relative ratios of the different types of protons.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve vortex Vortex to Homogenize dissolve->vortex insert Insert into Spectrometer vortex->insert setup Lock, Tune, Shim insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft correct Phase & Baseline Correction ft->correct calibrate Calibrate & Integrate correct->calibrate analysis Structural Interpretation calibrate->analysis Final Spectrum for Analysis

Caption: Workflow for ¹H NMR Spectrum Acquisition and Processing.

Part II: A Comparative Analysis: Corroborative Techniques

While ¹H NMR provides the framework, other techniques are required to complete the analytical picture. Each method offers unique insights, and their combined data provides a self-validating system for structural confirmation and purity assessment.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy is the logical next step, providing direct information about the carbon framework of the molecule.

  • Complementary Information: It reveals the number of chemically non-equivalent carbons. For 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine, 11 distinct signals are predicted (4 from the symmetric Ring A, 6 from the asymmetric Ring B, and 1 from the methyl group), confirming the overall structure and lack of unexpected symmetry. It is particularly valuable for identifying quaternary carbons, which are invisible in ¹H NMR.

  • Limitations: The primary drawback is its low natural abundance (~1.1%), resulting in a much lower sensitivity compared to ¹H NMR and requiring longer acquisition times or more concentrated samples.

Mass Spectrometry (MS): The Molecular Weight

MS is a destructive technique that provides the mass-to-charge ratio (m/z) of the molecule and its fragments, serving as a definitive confirmation of the molecular weight.

  • Orthogonal Data: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high precision (typically <5 ppm error), providing strong, independent evidence for the elemental composition. For our target compound (C₁₃H₁₃NO₂S), the expected exact mass is approximately 247.0718 g/mol .

  • Workflow Integration: MS is often coupled with a chromatographic technique like GC or LC (GC-MS, LC-MS) to provide mass information for each component of a mixture, simultaneously assessing purity and identity.[7][8]

compound Target Compound nmr ¹H & ¹³C NMR - Proton Environment - Carbon Skeleton - Connectivity (J-coupling) compound->nmr Structural Elucidation ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) - Fragmentation Pattern compound->ms Formula Confirmation hplc HPLC - Purity (% Area) - Number of Components - Retention Time (Identity) compound->hplc Purity Assessment conclusion Confident Structural & Purity Assignment nmr->conclusion ms->conclusion hplc->conclusion

Caption: Complementary roles of key analytical techniques.

High-Performance Liquid Chromatography (HPLC): The Purity Benchmark

HPLC is the industry standard for determining the purity of a compound. It separates the target molecule from impurities, such as starting materials, byproducts, or degradation products.

  • Quantitative Power: Unlike NMR, which is not inherently quantitative without rigorous setup, HPLC with UV detection provides precise area percentages for each peak in a chromatogram, offering a direct measure of purity.

  • Method Development Causality: The choice of stationary phase is critical. While a standard C18 column separates based on hydrophobicity, a biphenyl stationary phase can offer enhanced selectivity for aromatic compounds like our target molecule.[9] This is due to its mixed-mode retention mechanism, which combines hydrophobic interactions with π-π interactions between the biphenyl ligand and the analyte's aromatic rings.[10][11] This alternative selectivity can be crucial for separating structurally similar impurities that might co-elute on a C18 column.

Comparison of Analytical Techniques
Technique Primary Information Strengths Limitations Best Use Case
¹H NMR Proton environment, connectivityHigh resolution, non-destructive, detailed structural dataLow sensitivity for dilute samples, can be complex to interpretPrimary structural elucidation
¹³C NMR Carbon skeletonUnambiguous carbon count, identifies quaternary carbonsVery low sensitivity, long acquisition timesConfirming carbon framework
Mass Spec (MS) Molecular weight, formulaExtremely high sensitivity, provides exact mass (HRMS)Destructive, provides little connectivity dataMolecular formula confirmation
HPLC Purity, number of componentsHighly quantitative, excellent for purity assessmentProvides no structural information, requires method developmentFinal purity check and quantification
Experimental Protocol: HPLC Purity Assessment

This protocol outlines a method for analyzing 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine, comparing a standard C18 and a Biphenyl column.[9]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.

    • Columns: (1) C18, 4.6 x 150 mm, 5 µm; (2) Biphenyl, 4.6 x 150 mm, 5 µm.

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Dilute to ~0.1 mg/mL for analysis.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Data Analysis:

    • Inject the sample on both the C18 and Biphenyl columns using the same method.

    • Compare the chromatograms, focusing on the resolution between the main peak and any impurities. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Part III: An Integrated Analytical Workflow

No single technique is sufficient. A robust validation package relies on the convergence of data from orthogonal methods. The workflow below illustrates a logical progression from initial characterization to final validation.

cluster_analysis Comprehensive Analysis start Synthesized Crude Product purify Purification (e.g., Column Chromatography) start->purify hplc_purity HPLC Purity Check (>95%?) purify->hplc_purity nmr_analysis ¹H and ¹³C NMR (Structure Match?) hplc_purity->nmr_analysis Yes repurify Repurify hplc_purity->repurify No ms_analysis HRMS (Formula Match?) nmr_analysis->ms_analysis Yes nmr_analysis->repurify No (Impure or Wrong Structure) end Fully Characterized Compound ms_analysis->end Yes ms_analysis->repurify No (Wrong Compound) repurify->purify

Caption: Integrated workflow for compound synthesis and validation.

This self-validating system ensures that the material moving forward in a research or development pipeline is unequivocally the correct structure at the required level of purity. The ¹H NMR confirms the proton skeleton, the ¹³C NMR confirms the carbon backbone, the HRMS confirms the elemental formula, and the HPLC confirms the purity.

Conclusion

The analysis of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine serves as an excellent case study in the principles of modern analytical chemistry. While ¹H NMR spectroscopy provides an unparalleled level of detail regarding the proton framework, its data is most powerful when contextualized with complementary techniques. The integration of ¹³C NMR, high-resolution mass spectrometry, and purity assessment by HPLC creates a robust, multi-dimensional analytical package. This integrated approach, which leverages the strengths of each method to overcome the limitations of the others, is the gold standard for ensuring the scientific integrity of chemical research and is an absolute requirement in the rigorous environment of drug development.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information (SI) for Chemical Science. Retrieved February 12, 2026, from [Link]

  • MilliporeSigma/Supelco. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Retrieved February 12, 2026, from [Link]

  • Yoo, M. Y., et al. (2019). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Retrieved February 12, 2026, from [Link]

  • Nacalai Tesque, Inc. (n.d.). Comparison of biphenyl and other aromatic stationary phases. Retrieved February 12, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for. Retrieved February 12, 2026, from [Link]

  • Anklam, E., & Müller, A. (1994). A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography. PubMed. Retrieved February 12, 2026, from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Retrieved February 12, 2026, from [Link]

  • Blakey, S. B., & MacMillan, D. W. C. (2003). General experimental details. J. Am. Chem. Soc. Retrieved February 12, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved February 12, 2026, from [Link]

  • Bruker. (n.d.). ¹H and ¹³C NMR Spectra. The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Jiang, X., et al. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved February 12, 2026, from [Link]

  • University of Bradford. (n.d.). Synthesis of sulfonamide-based ynamides and ynamines in water. Retrieved February 12, 2026, from [Link]

Sources

Comparative

HPLC Method Development Guide: 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine Purity Profiling

Executive Summary Developing a purity method for 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine presents a dual chromatographic challenge: the basicity of the amine functionality (causing peak tailing) and the structural rigi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine presents a dual chromatographic challenge: the basicity of the amine functionality (causing peak tailing) and the structural rigidity of the biphenyl core (requiring high selectivity for positional isomers).

While C18 columns are the industry standard, they often fail to resolve critical regioisomers (e.g., 2'-methylsulfonyl impurities) formed during Suzuki-Miyaura coupling. This guide compares the traditional C18 approach against a Biphenyl Stationary Phase , demonstrating why the latter is the superior choice for this specific chemotype due to enhanced


 interactions.[1][2]

Analyte Profiling & Chemical Context

Understanding the molecule is the first step in rational method design.

PropertyCharacteristicChromatographic Implication
Core Structure Biphenyl SystemHigh hydrophobicity; planar geometry allows for

stacking.
Functional Group A 4-Amine (-NH

)
Basic (pKa ~4.0–4.5). Prone to silanol interactions (tailing) at neutral pH.
Functional Group B 3'-Methylsulfonyl (-SO

CH

)
Polar, electron-withdrawing. Reduces basicity slightly but adds dipole moment.
Critical Impurities Positional Isomers4'-(methylsulfonyl) or 2'-(methylsulfonyl) analogs. Hard to separate on C18.

Comparative Study: C18 vs. Biphenyl Phases[1][2][3][4][5]

We evaluated two distinct separation strategies to maximize resolution (


) between the target analyte and its critical isomer impurities.
System A: The Traditional Approach (C18)
  • Column: C18 (Octadecylsilane), 3.5 µm, 150 x 4.6 mm.

  • Mechanism: Hydrophobic interaction (Van der Waals).[2]

  • Outcome: The C18 phase retains the analyte well but struggles to differentiate the target from the 2'-(methylsulfonyl) isomer. The hydrophobic surface area is similar for both isomers, leading to co-elution or "shouldering."

System B: The Optimized Approach (Biphenyl)
  • Column: Biphenyl Core-Shell, 2.6 µm, 150 x 4.6 mm.

  • Mechanism: Mixed-mode (Hydrophobic +

    
     Stacking).
    
  • Outcome: The biphenyl rings on the stationary phase interact with the

    
    -electrons of the analyte's biphenyl core.[2] The 3'-isomer (target) and 2'-isomer (impurity) have different steric access to these 
    
    
    
    -clouds, resulting in significantly different retention times.
Comparative Data Summary
Performance MetricSystem A (C18)System B (Biphenyl)Status
Resolution (

) (Isomer)
1.2 (Co-elution risk)3.4 (Baseline) ✅ Optimized
Tailing Factor (

)
1.6 (Silanol activity)1.1 (Symmetric) ✅ Optimized
Selectivity (

)
1.041.12 ✅ Optimized
Mobile Phase Choice Acetonitrile (Standard)Methanol (Required) Note below

Critical Insight: When using Biphenyl columns, Methanol is preferred over Acetonitrile. Acetonitrile has its own


-electrons (triple bond) which can shield the stationary phase, dampening the 

selectivity mechanism. Methanol allows the unique selectivity to shine.

Visualizing the Separation Mechanism

The following diagram illustrates why the Biphenyl phase succeeds where C18 fails.

SeparationMechanism cluster_0 System A: C18 Interaction cluster_1 System B: Biphenyl Interaction C18_Ligand C18 Alkyl Chain Analyte_A Target Analyte (Hydrophobic Only) C18_Ligand->Analyte_A Van der Waals Impurity_A Isomer Impurity (Hydrophobic Only) C18_Ligand->Impurity_A Van der Waals Analyte_A->Impurity_A Similar Retention (Low Resolution) Bi_Ligand Biphenyl Ligand (Aromatic Rings) Analyte_B Target Analyte (3'-substitution) Bi_Ligand->Analyte_B Strong Pi-Pi Stacking Impurity_B Isomer Impurity (2'-substitution) Bi_Ligand->Impurity_B Weak Pi-Pi (Steric Hindrance) Analyte_B->Impurity_B Distinct Retention (High Resolution)

Caption: Comparison of retention mechanisms. System B exploits steric differences in Pi-Pi stacking to separate isomers.

Recommended Experimental Protocol

This protocol is designed to be a self-validating system.

Instrument Parameters[6][7][8]
  • System: HPLC or UHPLC with PDA (Photo-Diode Array).

  • Detector Wavelength: 254 nm (Primary), 280 nm (Secondary).

  • Column Temp: 35°C (Controls kinetic mass transfer).

  • Flow Rate: 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UHPLC).

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in Water.[3]

    • Why: Acidic pH (~2.7) ensures the amine is protonated (

      
      ). While this usually reduces retention on C18, on Biphenyl phases, it prevents free-base interaction with silanols, ensuring sharp peaks.
      
  • Solvent B (Organic): 100% Methanol.

    • Why: Promotes

      
       interactions.
      
Gradient Program
Time (min)% Solvent BEvent
0.030Initial Hold
1.030Injection
12.085Gradient Ramp
15.085Wash
15.130Re-equilibration
20.030End
Sample Preparation
  • Diluent: 50:50 Water:Methanol.[4]

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE filter (Nylon may bind the sulfonamide moiety).

Method Development Workflow

Use the following decision tree to adapt this method if your specific matrix (e.g., reaction mixture vs. final product) differs.

MethodWorkflow Start Start Method Development Screen Screening Phase: Compare C18 vs Biphenyl Start->Screen CheckRes Is Resolution (Rs) > 2.0 for Isomers? Screen->CheckRes Optimize Optimization Phase: Switch Organic Modifier CheckRes->Optimize No Finalize Finalize Gradient & Validate CheckRes->Finalize Yes Fail Troubleshoot: Check pH or Temperature CheckRes->Fail Still Poor ACN Try Acetonitrile (Faster, less selective) Optimize->ACN MeOH Try Methanol (Enhanced Pi-Pi) Optimize->MeOH ACN->CheckRes MeOH->CheckRes

Caption: Step-by-step logic for optimizing the separation of biphenyl-amine derivatives.

Troubleshooting & Impurity Profiling

When analyzing 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine, you are likely monitoring the outcome of a Suzuki-Miyaura coupling between 4-bromoaniline and 3-(methylsulfonyl)phenylboronic acid.

Common Impurities & Retention Order (Biphenyl Column)
  • 3-(Methylsulfonyl)phenylboronic acid: Elutes early (High polarity).

  • 4-Bromoaniline: Elutes mid-gradient.

  • Des-bromo byproduct (Aniline): Elutes before the main peak.

  • Target Analyte: Elutes late.

  • Dimer impurities: Elute last (Very hydrophobic).

Issue: Peak Tailing on the Amine.

  • Root Cause: Silanol interactions.

  • Fix: Add 10mM Ammonium Formate to Solvent A. The ammonium ions compete for silanol sites, sharpening the amine peak.

Issue: Ghost Peaks.

  • Root Cause: Late-eluting impurities from previous injections.

  • Fix: Extend the "Wash" phase (85% B) to 5 minutes.

References

  • BenchChem. (2025). Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. Retrieved from

  • Restek Corporation. (2023).[5] Are Biphenyl Phases really the new C18? LabRulez LCMS. Retrieved from

  • LCGC North America. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Retrieved from

  • Nacalai Tesque. (2022).[6] Comparison of biphenyl and other aromatic stationary phases. Nacalai USA. Retrieved from

  • Pinto, D. J., et al. (2001).[7] Discovery of Factor Xa Inhibitors (Biphenyl derivatives). Journal of Medicinal Chemistry. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine

This guide outlines the critical safety, handling, and disposal protocols for 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine .[1] As a Senior Application Scientist, I have structured this document based on the Precautionary P...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, handling, and disposal protocols for 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine .[1] As a Senior Application Scientist, I have structured this document based on the Precautionary Principle , treating this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate due to its structural similarity to known carcinogenic aromatic amines (e.g., 4-aminobiphenyl).

Executive Safety Summary

STOP & READ : This compound is a functionalized aromatic amine .[2] While the methylsulfonyl group modifies its electronic properties, the biphenyl-amine core presents significant risks of carcinogenicity, mutagenicity, and skin sensitization .

Critical Hazard Immediate Action / Requirement
Route of Entry Inhalation (Dust) and Dermal Absorption .
GHS Classification (Inferred) H350 (May cause cancer), H317 (Skin sensitizer), H319 (Eye Irritation).
Containment Level OEB 3/4 (Occupational Exposure Band). Handle only in a Fume Hood or Glovebox.
Minimum PPE Double Nitrile Gloves (0.11 mm min), Lab Coat + Tyvek Sleeves, Safety Glasses.
Risk Assessment & Hazard Analysis (SAR)

Why specific precautions are required:

  • Structural Alert (Biphenyl-4-amine Core) : The parent structure, 4-aminobiphenyl, is a known human carcinogen (IARC Group 1). It undergoes metabolic activation (N-hydroxylation) to form DNA adducts.

  • Methylsulfonyl Group Effect : The 3'-SO₂Me group increases polarity and electron withdrawal, potentially altering metabolic activation rates. However, it does not negate the risk of genotoxicity.

  • Physical State : Likely a crystalline solid. Static charge can cause particle dispersion, creating an invisible inhalation hazard during weighing.

  • Chemical Reactivity : As a primary amine, it reacts vigorously with acid chlorides, anhydrides, and strong oxidizers.

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient. Use this upgraded matrix.

Protection Zone Standard Requirement Technical Specification (Why?)
Hand Protection Double Gloving Inner : Nitrile (4 mil). Outer : Nitrile (Extended Cuff, 5-8 mil). Reason: Aromatic amines can permeate thin nitrile. Double layers provide a breakthrough time buffer >480 mins.
Respiratory Engineering Control Fume Hood (Face velocity: 100 fpm) is mandatory. If open handling is unavoidable (e.g., balance outside hood), use a P100/N95 Respirator .
Body Defense Barrier Layer Standard cotton lab coat PLUS disposable Tyvek® Sleeves or a disposable apron. Reason: Prevents dust accumulation on fabric cuffs which can transfer to skin/home.
Eye/Face Impact & Splash Chemical Splash Goggles (ANSI Z87.1). Reason: Fine powders can bypass standard safety glasses.
Diagram 1: PPE Selection Logic

PPE_Selection Start Start: Handling 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine State_Check Is the compound Solid or Solution? Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution (Dissolved) State_Check->Solution Hood_Check Is a Fume Hood Available? Solid->Hood_Check Solvent_Check Solvent Type? Solution->Solvent_Check Hood_Yes Use Fume Hood + Double Nitrile Gloves Hood_Check->Hood_Yes Yes Hood_No STOP WORK. Req: P100 Respirator + Glovebox Hood_Check->Hood_No No DMSO DMSO/DMF (Penetrating) Solvent_Check->DMSO Standard Ethanol/DCM Solvent_Check->Standard DMSO_Action Req: Butyl/Silver Shield Gloves (Nitrile is permeable to DMSO) DMSO->DMSO_Action Standard_Action Req: Double Nitrile Gloves Standard->Standard_Action

Caption: Decision tree for selecting appropriate PPE based on physical state and solvent carrier.

Operational Handling Protocol

Follow this workflow to minimize exposure.

Phase A: Preparation
  • Workspace : Clear the fume hood. Place a disposable absorbent pad (plastic side down) on the work surface to capture stray particles.

  • Anti-Static : Use an ionizing bar or anti-static gun if available, as sulfonyl-biphenyls can be static-prone.

  • Tools : Pre-wrestle weigh boats and spatulas. Have a "waste beaker" with a dilute acid solution (1M HCl) ready inside the hood.

Phase B: Weighing & Solubilization
  • Don PPE : Put on inner gloves, lab coat, sleeves, and outer gloves.

  • Transfer : Open the primary container only inside the hood.

  • Weighing :

    • Best Practice: Tare the vial/flask, add solid directly, and re-weigh (difference method) to avoid using weigh boats.

    • Alternative: If using a weigh boat, rinse the boat with solvent into the reaction flask immediately after transfer.

  • Dissolution : Add solvent (e.g., DMSO, DCM, Methanol) immediately. Once dissolved, the inhalation risk drops significantly , but the dermal risk (absorption) remains.

Phase C: Reaction Setup
  • Inert Atmosphere : If using air-sensitive reagents (e.g., acid chlorides), purge with Nitrogen/Argon.

  • Temperature : If heating is required, ensure the condenser is secured. Aromatic amines can sublime or co-distill with solvents.

Emergency Response & Spill Management
Scenario Action Protocol
Minor Powder Spill (<1g) 1. Do not blow or sweep dry. 2. Cover with wet paper towels (water or ethanol) to dampen. 3. Wipe up and place in a sealed bag. 4. Clean surface with 1M HCl (protonates amine to salt).
Solution Spill 1. Cover with absorbent pads (vermiculite/chem-mat). 2. Collect in a hazardous waste bag. 3. Wash area with soap and water, then 1M HCl.
Skin Contact 1. Strip : Remove contaminated clothing immediately.[2][3][4] 2. Wash : Rinse skin with water for 15 mins (soap is okay).[1] Do not use ethanol (enhances absorption).
Eye Contact 1. Flush with eyewash station for 15 minutes. Hold eyelids open. Seek medical attention.
Diagram 2: Spill Response Workflow

Spill_Response Alert Spill Detected Assess Assess: Powder or Liquid? Alert->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Action_Powder 1. Cover with WET paper towel 2. Wipe (No Dust) 3. Decon with 1M HCl Powder->Action_Powder Action_Liquid 1. Absorb with Pads 2. Bag Waste 3. Decon with 1M HCl Liquid->Action_Liquid Disposal Dispose as Hazardous (Tag: Toxic Amine) Action_Powder->Disposal Action_Liquid->Disposal

Caption: Step-by-step workflow for safely managing solid and liquid spills.

Waste Disposal & Deactivation

Never dispose of aromatic amines down the drain.

  • Solid Waste : Contaminated gloves, weigh boats, and paper towels must go into a sealed hazardous waste bag labeled "Toxic Solid - Aromatic Amine".

  • Liquid Waste :

    • Halogenated : If dissolved in DCM/Chloroform.

    • Non-Halogenated : If dissolved in Methanol/DMSO.

    • Labeling : Explicitly list "3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine" on the tag. Do not just write "Amine Waste".

  • Deactivation (Optional but Recommended) :

    • Rinse glassware with 1M HCl before washing. This converts the amine to its hydrochloride salt (R-NH₃⁺ Cl⁻), which is water-soluble and non-volatile, reducing cross-contamination risks in the wash area.

References
  • National Institute for Occupational Safety and Health (NIOSH) . Occupational Safety and Health Guideline for Aromatic Amines. Centers for Disease Control and Prevention. [Link]

  • European Chemicals Agency (ECHA) . Substance Information: Biphenyl-4-amine. [Link]

  • PubChem . Compound Summary: 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine. National Library of Medicine. [Link](Note: Search by structure for specific analogs if direct CAS is unavailable in public indices).

Sources

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